rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[320]heptane hydrochloride is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a trifluoromethyl group and a tert-butoxy group, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the tert-butoxy and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the tert-butoxy group may influence its solubility and bioavailability.
Comparison with Similar Compounds
rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride can be compared with other similar compounds, such as:
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride: Lacks the tert-butoxy and trifluoromethyl groups, resulting in different chemical properties and applications.
rac-(1R,5R,6S)-1-[(methoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride: Similar structure but with a methoxy group instead of a tert-butoxy group, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21ClF3NO |
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Molecular Weight |
287.75 g/mol |
IUPAC Name |
(1R,5R,6S)-1-[(2-methylpropan-2-yl)oxymethyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H20F3NO.ClH/c1-10(2,3)17-7-11-4-8(12(13,14)15)9(11)5-16-6-11;/h8-9,16H,4-7H2,1-3H3;1H/t8-,9+,11+;/m0./s1 |
InChI Key |
BVVAJTKMPRYWRK-WLJLSFLXSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl |
Canonical SMILES |
CC(C)(C)OCC12CC(C1CNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
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